Field: Inorganic Chemistry Application: Platinum Tetrachloride is used in the synthesis of various platinum compounds . Method: A new method for the synthesis of platinum (IV) chloride has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . Results: It has been shown that the yield of platinum chloride (α-PtCl4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .
Field: Green Chemistry Application: Platinum Tetrachloride is used in the solid-state synthesis of Platinum (II) β-diketonates . Method: Platinum (II) β-diketonates were obtained by grinding excess sodium trifluoroacetylacetonate Na (tfac) or hexafluoroacetylacetonate Na (hfac) in a vibration ball mill, followed by subsequent heating of the resulting mixture . Results: The reactions occur under much milder conditions (at about 170 °C) compared to similar reactions of PtCl2 or K2PtCl6 (at about 240 °C). Excess diketonate salt plays the role of a reducing agent in the conversion of Pt (IV) salt to Pt (II) compounds .
Field: Green Chemistry Application: Platinum Tetrachloride is used in the mechanochemical preparation of Platinum (II)-beta-diketonate complexes . Method: Platinum (II) β-diketonates were obtained by grinding excess sodium trifluoroacetylacetonate Na (tfac) or hexafluoroacetylacetonate Na (hfac) in a vibration ball mill, followed by subsequent heating of the resulting mixture . Results: The reactions occur under much milder conditions (at about 170 °C) compared to similar reactions of PtCl2 or K2PtCl6 (at about 240 °C). Excess diketonate salt plays the role of a reducing agent in the conversion of Pt (IV) salt to Pt (II) compounds .
Platinum(IV) chloride is an inorganic compound with the chemical formula PtCl. It appears as a brown solid and features platinum in the +4 oxidation state. The compound exhibits an octahedral coordination geometry, typical of platinum(IV), where the platinum centers are linked by bridging chloride ligands, resulting in a polymeric structure. This unique arrangement affects its solubility, as it only dissolves upon breaking these bridging ligands, leading to the formation of hexachloroplatinate(II) ions when treated with hydrochloric acid .
Research indicates that platinum(IV) chloride exhibits potential biological activity, particularly in cancer therapy. It has been studied for its ability to form complexes with biomolecules, which may enhance its therapeutic efficacy. The reduction of platinum(IV) to platinum(II) is particularly relevant in this context, as platinum(II) compounds are well-known for their anticancer properties, such as those found in cisplatin . Additionally, studies have shown that the kinetics of these redox reactions can influence the biological outcomes in cellular environments.
Platinum(IV) chloride can be synthesized through several methods:
Platinum(IV) chloride has several applications across various fields:
Interaction studies involving platinum(IV) chloride have focused on its redox behavior and kinetics in various environments:
Platinum(IV) chloride shares similarities with other platinum compounds but exhibits unique characteristics due to its oxidation state and coordination environment. Here are some similar compounds:
Compound | Oxidation State | Coordination Geometry | Key Characteristics |
---|---|---|---|
Platinum(II) chloride | +2 | Square planar | More stable than Platinum(IV) chloride; commonly used in anticancer drugs like cisplatin. |
Platinum(0) | 0 | Tetrahedral | Used in catalysis; less reactive than Platinum(IV). |
Platinum(VI) chloride | +6 | Octahedral | Rarely encountered; highly reactive due to higher oxidation state. |
Platinum(IV) chloride's uniqueness lies in its polymeric structure and ability to participate in diverse
Platinum(IV) chloride exists as a polymeric structure in which half of the chloride ligands bridge between platinum centers, creating an octahedral coordination geometry around each platinum atom. This structural characteristic influences both its physical properties and production methods.
The classical approach to synthesizing platinum(IV) chloride involves the thermal decomposition of chloroplatinic acid (H₂PtCl₆). This method remains one of the most reliable techniques for laboratory-scale preparation.
The primary reaction can be represented as:
This process typically involves heating H₂PtCl₆ to approximately 220°C, resulting in the evolution of hydrogen chloride gas and formation of platinum(IV) chloride. However, the product obtained through this simple thermal decomposition often contains impurities.
For higher purity product, the reaction is conducted under a controlled chlorine atmosphere at 250°C. The presence of chlorine gas prevents the partial reduction of platinum and maintains the +4 oxidation state throughout the process.
Parameter | Value | Notes |
---|---|---|
Temperature | 220-250°C | Higher temperatures may cause decomposition |
Atmosphere | Cl₂ gas | Prevents reduction to Pt(II) |
Starting Material | H₂PtCl₆ | Chloroplatinic acid |
Reaction Time | 2-3 hours | Dependent on batch size |
Product Purity | 95-99.9% | Dependent on conditions |
Another traditional approach involves the direct chlorination of platinum metal at elevated temperatures. This method requires expensive platinum metal as starting material and careful control of reaction conditions to prevent over-chlorination or incomplete reaction. The reaction proceeds directly between elemental platinum and chlorine gas:
Pt + 2 Cl₂ → PtCl₄
The direct chlorination approach necessitates temperatures above 300°C and presents challenges in controlling product uniformity.
Industrial production of platinum(IV) chloride follows a more elaborate protocol designed to maximize yield and ensure consistent product quality. A detailed multi-stage process has been developed for commercial-scale manufacturing.
The industrial process typically involves:
Dissolution Stage: High-purity platinum powder (>99.95% Pt) is dissolved in a mixture of hydrochloric acid (HCl 1:1) with continuous chlorine gas bubbling at 90°C for approximately 3 hours.
Evaporation and Crystallization: The resulting platinum acid solution (H₂PtCl₆) is evaporated on a sand bath to a syrupy consistency, followed by crystallization to form H₂PtCl₆·6H₂O crystals.
Chlorination Process: The crystals are placed in a boat made of quartz glass and heated in a tubular oven with a controlled temperature profile. Chlorine gas is continuously introduced during this stage.
Temperature Control Protocol: The heating follows a specific temperature program:
Cooling and Packaging: The product is cooled to below 150°C and immediately packaged into dry, heated jars of opaque glass with secure closures to prevent moisture absorption.
This industrial protocol has been validated to produce platinum(IV) chloride of commercial quality with platinum content of approximately 57.9%, meeting international standards.
Process Parameter | Specification | Control Method |
---|---|---|
Pt Purity (starting material) | >99.95% | Analytical testing |
Dissolution Temperature | 90°C | Thermostat control |
Dissolution Time | 3 hours | Process timer |
Chlorination Temperature | 275°C | Digital temperature control |
Chlorine Flow | Constant | Flow meter regulation |
Final Pt Content | 57.5-57.9% | Analytical verification |
The commercial form of platinum(IV) chloride is often the pentahydrate (PtCl₄·5H₂O), which crystallizes from aqueous solutions in large red crystals. This hydrated form can be dehydrated by heating to approximately 300°C in a current of dry chlorine to produce the anhydrous compound.
The quality control specifications for commercial platinum(IV) chloride typically include strict limits on impurities:
Si < 50 ppm, Fe < 20 ppm, Pb < 10 ppm, Al < 10 ppm, Cu < 20 ppm, Ag < 17 ppm, Pd - 80 ppm, Ca - 80 ppm, Mg - 120 ppm.
Beyond traditional methods, several alternative approaches have been developed for synthesizing platinum(IV) chloride, each with distinct advantages and limitations.
Electrochemical Synthesis:
Recent advancements in electrochemistry have enabled the development of electrochemical methods for synthesizing platinum compounds. These methods offer potential advantages in terms of energy efficiency and control over product morphology. Studies have investigated the electrochemical kinetics and reduction steps of PtCl₄ on platinum electrodes using techniques such as cyclic voltammetry and impedance measurements.
Key findings from electrochemical studies include:
The reduction of platinum(IV) compounds occurs through multiple steps, with two distinct reduction processes related to platinum cation reduction and a third step involving hydrogen reduction.
While hydrogen is not directly involved in the reduction of PtCl₄, it plays a crucial role in the formation of nanoporous structures in electrodeposited platinum layers.
The electrodeposition can be conducted in both aqueous and non-aqueous media (such as isopropanol), with different reaction rates observed (approximately 10 times faster in aqueous media).
Biological Synthesis:
An innovative approach involves using biological systems for the synthesis of platinum nanoparticles. Research has demonstrated the potential of filamentous cyanobacteria (Plectonema boryanum) to interact with aqueous platinum(IV)-chloride and facilitate its reduction to metallic platinum nanoparticles.
The biological process occurs through a stepwise reduction:
Pt(IV) [PtCl₄°] → Pt(II) [Pt(II)−organics] → Pt(0)
This process results in the formation of spherical nanoparticles (≤0.3 μm) that eventually crystallize into platinum metal as the reaction progresses with increasing temperature and time.
Polyol Process:
Another alternative synthesis route utilizes the polyol process, where platinum precursors are reduced in polyol solvents (typically ethylene glycol) at elevated temperatures. This method has been applied to synthesize platinum nanoclusters using H₂PtCl₆ in a polyol process.
Challenges in Synthesis and Production:
Several challenges persist across various production methodologies:
Maintaining Purity: The high reactivity of platinum chlorides makes them susceptible to contamination. The boat material used for chlorination is critical, with quartz glass being preferred due to its resistance to elevated temperatures and gaseous chlorine.
Hygroscopic Nature: Platinum(IV) chloride is highly hygroscopic, readily absorbing moisture from the air to form hydrates. This necessitates careful handling and storage procedures, particularly for the anhydrous form.
Thermal Stability: At elevated temperatures, PtCl₄ can decompose to release chlorine and form platinum(II) chloride (PtCl₄ → PtCl₂ + Cl₂), complicating processes that require high-temperature treatments.
Scale-Up Challenges: Translating laboratory syntheses to industrial scale presents challenges in maintaining uniform heating, ensuring complete chlorination, and preventing partial reduction.
Environmental and Safety Concerns: The production process involves hazardous materials including chlorine gas and platinum compounds, which are toxic by ingestion and can cause severe skin irritation. Modern production facilities must implement rigorous safety measures and environmental controls.
Platinum(IV) chloride represents a fascinating example of coordination chemistry, exhibiting complex structural arrangements and dynamic behavior that distinguish it from simpler coordination compounds [1]. The compound demonstrates remarkable versatility in its structural manifestations, coordination patterns, and redox chemistry, making it a subject of extensive research in inorganic chemistry [7] [21].
Platinum(IV) chloride adopts a distinctive polymeric structure that fundamentally differs from the monomeric arrangements observed in many other metal halides [1]. The compound crystallizes in a trigonal space group (R-3) and exhibits a zero-dimensional structure consisting of twenty-four platinum(IV) chloride molecules within the unit cell [18]. The central platinum atom maintains an octahedral coordination geometry, consistent with the electronic configuration expected for platinum in the +4 oxidation state [1] [21].
The polymeric nature of platinum(IV) chloride arises from the formation of chloride-bridged networks where half of the chloride ligands serve as bridging units between adjacent platinum centers [1]. This bridging arrangement creates infinite chains of the formula (PtCl₄)∞, where each platinum center achieves its octahedral coordination sphere through a combination of terminal and bridging chloride ligands [1]. The bridging chloride ligands exhibit Pt-Cl bond distances ranging from 2.42 to 2.43 Å, while terminal chloride ligands display shorter bond lengths of approximately 2.27 Å [18] [21].
Structural Parameter | Value (Å) | Bond Type | Reference |
---|---|---|---|
Pt-Cl (bridging) | 2.42-2.43 | Bridging ligand | [21] |
Pt-Cl (terminal) | 2.27 | Terminal ligand | [18] |
Pt-Pt distance | 3.66-5.70 | Intermetallic | [7] [21] |
Unit cell parameter a | 9.32 | Crystal structure | [21] |
Unit cell parameter b | 14.05 | Crystal structure | [21] |
Unit cell parameter c | 9.69 | Crystal structure | [21] |
The formation of these polymeric networks significantly influences the physical properties of platinum(IV) chloride, particularly its solubility behavior [1]. The compound dissolves in aqueous solutions only upon breaking the chloride bridging ligands, typically through the addition of hydrochloric acid, which results in the formation of hexachloroplatinic acid (H₂PtCl₆) [1]. This dissolution mechanism demonstrates the strength of the bridging interactions and the stability of the polymeric structure under ambient conditions [1].
The bridging ligand arrangement also affects the thermal stability of the compound [1]. Upon heating, platinum(IV) chloride undergoes decomposition with the evolution of chlorine gas, ultimately yielding platinum(II) chloride through a reductive elimination process [1]. This thermal behavior reflects the relative stability of the bridging versus terminal chloride bonds and provides insight into the energetics of the polymeric network [1].
Platinum(IV) chloride exhibits complex coordination isomerism patterns and dynamic ligand substitution behavior that are characteristic of octahedral d⁶ metal complexes [10] [12]. The coordination isomerism in platinum(IV) systems manifests primarily through the interchange of ligands between different coordination sites, particularly in mixed-ligand complexes containing both chloride and other donor atoms [10] [11].
The ligand substitution dynamics of platinum(IV) chloride follow well-established mechanistic pathways that have been extensively studied through kinetic analysis [23] [24]. The primary substitution mechanism involves the Basolo-Pearson platinum(II)-catalyzed platinum(IV) substitution pathway, where small amounts of platinum(II) species catalyze ligand exchange reactions [23] [24]. This catalytic mechanism proceeds through the formation of dinuclear intermediates where the platinum(II) catalyst forms bridging interactions with the platinum(IV) substrate [23] [24].
Reaction Type | Mechanism | Conditions | Rate Expression | Reference |
---|---|---|---|---|
Chloride anation | Basolo-Pearson catalyzed | 50°C, 1.00M HClO₄ | rate = (k′ + k″[Cl⁻])/(1 + k‴[Cl⁻]) × [PtCl₄²⁻][PtCl₅H₂O⁻] | [23] |
Ligand substitution | Associative pathway | 50-100°C, aqueous | Second-order kinetics | [26] |
Hydrolysis | Aqua complex formation | Ambient conditions | k ≈ 5×10⁻⁷ s⁻¹ | [14] |
The substitution reactions of platinum(IV) chloride demonstrate remarkable sensitivity to steric and electronic factors [24] [26]. Studies of reactions with guanosine derivatives reveal that substitution rates depend significantly on the steric hindrance of both the incoming ligand and the existing coordination environment [24]. The coordination of bidentate ligands such as ethylenediamine results in enhanced kinetic stability compared to monodentate analogs, reflecting the chelate effect in platinum(IV) coordination chemistry [21] [24].
Coordination isomerism becomes particularly evident in platinum(IV) complexes containing mixed ligand sets [12] [15]. For example, complexes of the general formula [Pt(NH₃)₃(Br)(NO₂)Cl]Cl can exist in multiple isomeric forms depending on the relative positions of the different ligands around the octahedral platinum center [15]. The naming and identification of these isomers follow systematic rules where ligands are arranged alphabetically regardless of their positioning in the coordination sphere [15].
The dynamics of ligand substitution in platinum(IV) chloride systems also exhibit pH dependence, particularly in aqueous solutions [14] [28]. At elevated pH values, hydrolysis reactions compete with direct substitution, leading to the formation of aqua and hydroxo complexes that can subsequently undergo further ligand exchange [14]. This pH dependence creates opportunities for selective substitution reactions under controlled conditions [14] [28].
The redox chemistry of platinum(IV) chloride encompasses a rich variety of mixed-valence states and electron transfer processes that are fundamental to understanding its reactivity patterns [29] [31] [33]. Mixed-valence platinum complexes containing both platinum(II) and platinum(IV) centers represent particularly fascinating examples of electron delocalization and metal-metal interactions [29] [30] [33].
Stable mixed-valence dinuclear complexes can be synthesized through controlled redox reactions involving platinum(IV) chloride precursors [29]. These compounds typically feature bridging ligands such as diphenylphosphanido groups that facilitate electronic communication between the different platinum centers [29]. The stability of these mixed-valence species depends critically on several factors, including the chelating ability of the bridging ligands and the electronic properties of the coordinated atoms [29].
Oxidation State Combination | Bridging Ligand | Stability | Electronic Properties | Reference |
---|---|---|---|---|
Pt(II)/Pt(IV) | Diphenylphosphanido | High | Intervalence charge transfer | [29] |
Pt(II)/Pt(IV) | Cyanide | Moderate | Mixed-valence delocalization | [33] |
Pt(II)/Pt(IV) | Iodide | High | One-dimensional chains | [30] |
Pt(δ+)/Pt(2+)/Pt(4+) | Oxide | Variable | Surface oxidation states | [31] |
The redox behavior of platinum(IV) chloride involves multiple electron transfer pathways depending on the reaction conditions and the nature of the reducing or oxidizing agents [14] [31]. Reduction reactions typically proceed through inner-sphere electron transfer mechanisms where the reducing agent coordinates directly to the platinum center before electron transfer occurs [14] [24]. Studies with ascorbic acid as a reducing agent demonstrate that the reduction of platinum(IV) to platinum(II) follows complex kinetics with rate constants that depend on pH, temperature, and ionic strength [14].
The formation of mixed-valence complexes through partial reduction or oxidation processes creates opportunities for studying electron transfer dynamics [32] [33]. In systems containing both platinum(II) and platinum(IV) centers, electron transfer can occur through bridging ligands, leading to valence averaging or localized electronic states depending on the strength of the metal-ligand interactions [32] [33]. These electron transfer processes are often accompanied by characteristic optical absorption bands that arise from intervalence charge transfer transitions [33].
Electrochemical studies of platinum(IV) chloride reveal multiple redox waves corresponding to sequential electron transfer processes [31]. Under wet oxidation conditions, the formation of surface oxides with mixed platinum oxidation states (Pt^δ+/Pt^2+/Pt^4+) demonstrates the complexity of platinum redox chemistry in aqueous environments [31]. These mixed oxidation state surface species play crucial roles in catalytic processes and electrode reactions involving platinum-based materials [31].
The redox chemistry of platinum(IV) chloride is also influenced by the presence of other metal ions and ligands [27] [32]. Reactions with metallothionein proteins result in complex redox and substitution processes that generate both monomeric and oligomeric products with intra- and intermolecular disulfide linkages [27]. These reactions highlight the biological relevance of platinum redox chemistry and its potential applications in medicinal chemistry [27].
Physical Property | Value | Units | Reference |
---|---|---|---|
Molecular weight | 336.89 | g/mol | [37] |
Density | 4.303 | g/cm³ | [37] |
Melting point | 370 (decomposes) | °C | [37] |
Water solubility | 58.7 | g/100 mL | [37] |
Crystal system | Trigonal | - | [18] |
Space group | R-3 | - | [18] |
Coordination number | 6 | - | [1] |
Oxidation state | +4 | - | [1] |
Corrosive;Acute Toxic;Irritant;Health Hazard